molecular formula C7H9NO B2949399 (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile CAS No. 82073-62-9

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile

Cat. No. B2949399
CAS RN: 82073-62-9
M. Wt: 123.155
InChI Key: AJKIZZGLLRNUAM-WDSKDSINSA-N
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Description

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been explored in detail.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile is not well understood. However, it has been shown to have potential as a chiral building block for the synthesis of various biologically active compounds. Additionally, it has been explored for its potential use in the development of new drugs and therapeutic agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have potential as a chiral building block for the synthesis of various biologically active compounds. Additionally, it has been explored for its potential use in the development of new drugs and therapeutic agents.

Advantages and Limitations for Lab Experiments

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Additionally, it has potential as a chiral building block for the synthesis of various biologically active compounds. However, one limitation is that its mechanism of action and physiological effects are not well understood.

Future Directions

There are several future directions for the study of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile. One direction is to further explore its potential as a chiral building block for the synthesis of various biologically active compounds. Additionally, it could be studied for its potential use in the development of new drugs and therapeutic agents. Further research could also be conducted to better understand its mechanism of action and physiological effects.

Synthesis Methods

The synthesis of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile has been achieved using various methods. One of the most common methods involves the reaction of (1S,3S)-3-bromocyclopropane-1-carbonitrile with lithium diisopropylamide in tetrahydrofuran at low temperature. The resulting product is then treated with sodium hydride and formic acid to obtain this compound.

Scientific Research Applications

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile has been used in various scientific research applications. It has been shown to have potential as a chiral building block for the synthesis of various biologically active compounds. It has also been studied for its potential use in the synthesis of cyclopropane-containing peptides and other cyclopropane-based compounds. Additionally, this compound has been explored for its potential use in the development of new drugs and therapeutic agents.

properties

IUPAC Name

(1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-7(2)5(3-8)6(7)4-9/h4-6H,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKIZZGLLRNUAM-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C#N)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1C#N)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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